2-(3-ヒドロキシプロピル)アミノピリジン

概要

説明

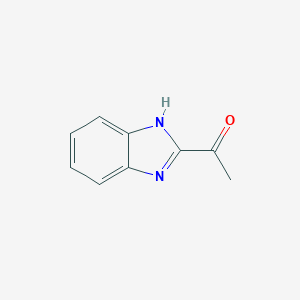

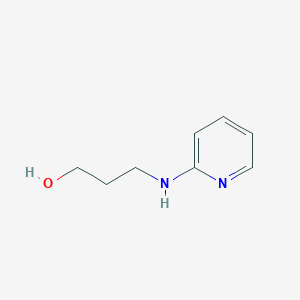

2-(3-Hydroxypropyl)aminopyridine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Hydroxypropyl)aminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxypropyl)aminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

さまざまな生物分子の合成

2-アミノピリジンは、さまざまな生物分子の合成に知られる、単純な低分子量で完全に官能基化された部分です . 世界中の多くの製薬会社は、さまざまな生物学的標的に対する薬理フォアとして使用するために、低分子量分子を合成することを目指しています .

創薬

この部分の主な利点は、その単純な設計であり、最小限の副反応で単一の生成物を生成するために使用できます . さらに、合成された化合物の正確な重量は低く、創薬プログラムで毒性を引き起こす代謝物を容易に特定できます .

触媒なし合成

触媒なしの4成分法による、2-アミノピリジン誘導体の迅速かつ効率的な合成が記載されています . このプロトコルは、容易に入手可能な基質から、無溶媒条件下で官能化された2-アミノピリジンへのシンプルで実用的なアプローチを提供します .

窒素複素環化合物の合成

2-アミノピリジン骨格は、幅広い生物活性を持つ重要な窒素複素環化合物のクラスです . 多成分反応(MCR)は、窒素複素環化合物を構築するための有用な方法です .

β-アミノカルボニル化合物の合成

2-アミノピリジンをカルコンにマイケル付加することにより、1,3-ジフェニル-3-(ピリジン-2-イルアミノ)プロパン-1-オン誘導体を合成するための、マイクロ波支援、簡便、効率的、かつ触媒なしの手順が記載されています . 抗がん、抗菌、抗真菌特性などの幅広い生物活性と薬理的特性を持つβ-アミノカルボニル化合物が報告されています

作用機序

Target of Action

It’s known that pyridine derivatives are used in the synthesis of diverse biological molecules . They are often used as pharmacophores against various biological targets .

Mode of Action

Aminopyridines, in general, are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons due to delayed repolarization

Biochemical Pathways

For instance, 3-hydroxypropionic acid, a compound structurally similar to 2-(3-Hydroxypropyl)aminopyridine, is known to participate in autotrophic carbon dioxide (CO2) assimilation pathway .

Pharmacokinetics

A study on a similar compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-ap), showed that gender was associated with volume of distribution, and the number of cycles administered was associated with clearance .

Result of Action

Based on the general properties of aminopyridines, it can be speculated that the compound may affect the duration of action potentials in axons, potentially influencing nerve conduction .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of pyridine derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

生化学分析

Biochemical Properties

It is known that aminopyridines, a class of compounds to which 2-(3-Hydroxypropyl)aminopyridine belongs, are known for the synthesis of diverse biological molecules . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It is speculated that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that aminopyridines can inhibit voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .

Temporal Effects in Laboratory Settings

It is known that aminopyridines can rapidly restore ventilation and respiration and reverse respiratory acidosis when administered to mice at terminal stages of botulism .

Dosage Effects in Animal Models

Studies on aminopyridines have shown that they restore ventilation in a dose-dependent manner, producing significant improvements in ventilatory parameters within 10 minutes .

Metabolic Pathways

The metabolic pathways involving 2-(3-Hydroxypropyl)aminopyridine are not well-characterized. Aminopyridines are known to participate in various metabolic processes .

Transport and Distribution

It is known that aminopyridines can cross the blood-brain barrier more readily .

Subcellular Localization

Aminopyridines are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons .

特性

IUPAC Name |

3-(pyridin-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTQBQLTBUGHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464994 | |

| Record name | 2-(3-Hydroxypropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19068-80-5 | |

| Record name | 2-(3-Hydroxypropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B97918.png)